N-methyl-1-(2,4,6-trifluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2,4,6-trifluorophenyl)methanamine: is an organic compound with the molecular formula C8H8F3N It is characterized by the presence of a trifluorophenyl group attached to a methanamine moiety, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,4,6-trifluorophenyl)methanamine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2,4,6-trifluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain the corresponding amine.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
N-methyl-1-(2,4,6-trifluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(2,4,6-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,4-Trifluorophenyl)methanamine
- N-methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride
- 2,4,6-Trifluorobenzylamine
Uniqueness
This compound is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. The trifluorophenyl group also enhances the compound’s stability and resistance to metabolic degradation, making it an attractive candidate for pharmaceutical development.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-methyl-1-(2,4,6-trifluorophenyl)methanamine |
InChI |
InChI=1S/C8H8F3N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3 |
InChI Key |
DKXQSUPRYBCNLN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.